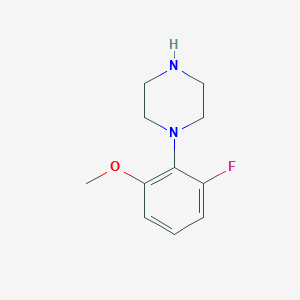

1-(2-Fluoro-6-metoxifenil)piperazina

Descripción general

Descripción

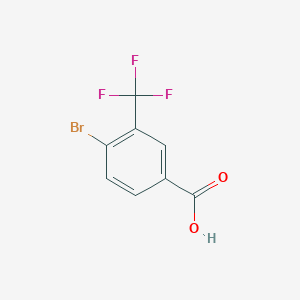

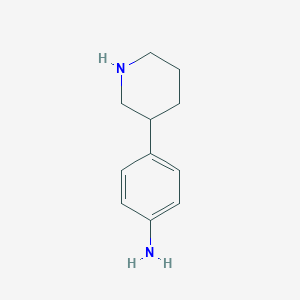

“1-(2-Fluoro-6-methoxyphenyl)piperazine” is an organic compound with the molecular formula C11H15FN2O . It has a molecular weight of 210.248 Da . This compound is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Fluoro-6-methoxyphenyl)piperazine”, has been a subject of research. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-(2-Fluoro-6-methoxyphenyl)piperazine” is1S/C11H15FN2O.ClH/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Fluoro-6-methoxyphenyl)piperazine” are not mentioned in the search results, piperazine derivatives are known to be involved in various chemical reactions. For instance, they can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluoro-6-methoxyphenyl)piperazine” include a molecular weight of 210.248 Da . The compound has a refractive index of n20/D 1.556 (lit.) and a density of 1.141 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Síntesis de agentes antihipertensivos

1-(2-Fluoro-6-metoxifenil)piperazina: es un intermedio clave en la síntesis de urapidil, un agente antihipertensivo . Urapidil se usa para tratar la hipertensión esencial y se puede administrar por vía intravenosa durante emergencias hipertensivas. Funciona bloqueando los receptores alfa-adrenérgicos y activando los receptores 5HT-1A, lo que ayuda a disminuir la presión arterial sin afectar significativamente la frecuencia cardíaca.

Mecanismo De Acción

Target of Action

It is structurally similar to 1-(2-methoxyphenyl)piperazine, a compound known to be used in the synthesis of urapidil , an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Mode of Action

For instance, Urapidil, synthesized from 1-(2-methoxyphenyl)piperazine, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Given its potential role in the synthesis of urapidil , it may influence pathways related to blood pressure regulation and central nervous system function.

Result of Action

Based on its potential role in the synthesis of urapidil , it may contribute to the lowering of peripheral blood pressure and the modulation of central nervous system activity.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reactions .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Fluoro-6-methoxyphenyl)piperazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(2-Fluoro-6-methoxyphenyl)piperazine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-(2-Fluoro-6-methoxyphenyl)piperazine is involved in various metabolic pathways. This includes interactions with certain enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .

Transport and Distribution

1-(2-Fluoro-6-methoxyphenyl)piperazine can be transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYYIKRCDSATNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

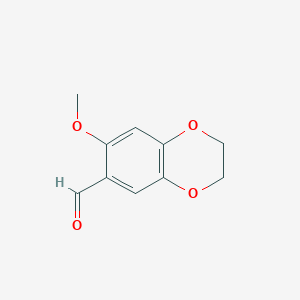

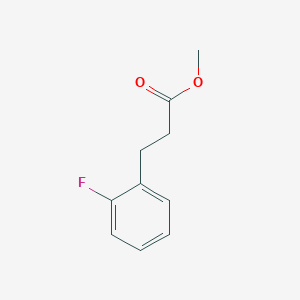

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.